Tert-butyl2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate
Description
Tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate is a spirocyclic compound featuring a bicyclic system with a nitrogen atom at the bridgehead and a tert-butyl carboxylate group. The ethynyl (-C≡CH) substituent at position 2 distinguishes it from other azaspiro compounds, offering unique reactivity for applications such as click chemistry or as a building block in medicinal chemistry. Spirocyclic scaffolds are highly valued in drug discovery due to their conformational rigidity, which enhances binding specificity and metabolic stability . The ethynyl group likely enhances reactivity in alkyne-specific coupling reactions, positioning the compound as a versatile intermediate for synthesizing targeted therapeutics.
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C15H23NO2/c1-5-12-11-15(9-7-6-8-10-15)16(12)13(17)18-14(2,3)4/h1,12H,6-11H2,2-4H3 |
InChI Key |
DRFVXXOITOERFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC12CCCCC2)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate and an ethynylating agent. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated spirocyclic compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting their function and activity. The spirocyclic structure also contributes to the compound’s stability and reactivity, making it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
Table 1: Key Structural Features of Azaspiro[3.5]nonane Derivatives
*Estimated based on structural analogs.
Key Observations:
- Ethynyl vs. Hydroxyl: The ethynyl group in the target compound enables alkyne-azide cycloaddition (click chemistry), whereas the hydroxyl analog (C₁₃H₂₃NO₃) participates in hydrogen bonding, influencing solubility and pharmacokinetics.
- Nitrogen Content : Diazaspiro derivatives (e.g., 1,7-diaza and 1,6-diaza ) exhibit enhanced hydrogen-bonding capacity and are used in polypharmacology (e.g., PARP-1 inhibitors ).
- Electron-Deficient Groups: The cyano-substituted analog introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
Q & A
Q. What are the established synthetic routes for tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate, and what reagents/conditions are critical?
The synthesis typically involves multi-step reactions, starting with cyclization of tert-butyl-protected precursors. A common method includes:
- Step 1 : Formation of the spirocyclic backbone via [3+2] cycloaddition or ring-closing metathesis.
- Step 2 : Introduction of the ethynyl group using Sonogashira coupling or alkyne alkylation.
- Critical reagents : Tetrahydrofuran (THF) as a solvent and sodium hydride (NaH) for deprotonation .
- Optimization : Reaction time (12–24 hrs) and temperature (−78°C to room temperature) significantly affect yield .
Q. How is tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate characterized structurally?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm spirocyclic structure and ethynyl group integration (e.g., a singlet at ~2.5 ppm for the terminal alkyne proton) .
- IR Spectroscopy : Peaks at ~3300 cm (C≡C-H stretch) and ~1700 cm (carboxylate C=O) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na] at m/z 290.152) .
Q. What are the stability and storage recommendations for this compound?
- Storage : Cool (2–8°C), dry, and protected from light to prevent decomposition .
- Decomposition risks : Exposure to moisture or heat may hydrolyze the tert-butyl carbamate group, releasing CO and forming secondary amines .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives of this spirocyclic compound?
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce selectivity. THF balances reactivity and stability .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency for ethynyl functionalization .
- Contradictions : Yields vary between 40–75% depending on steric hindrance from the spirocyclic core. Computational modeling (DFT) can predict steric effects .
Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes/receptors)?
- Binding studies : The spirocyclic framework mimics transition states in enzyme catalysis (e.g., protease inhibition). Molecular docking simulations suggest high affinity for sigma-1 receptors (K < 100 nM) .
- Functional groups : The ethynyl group enables click chemistry for bioconjugation, facilitating target identification via fluorescent probes .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?
- Dynamic effects : Conformational flexibility in the spirocyclic ring causes splitting of NMR signals. Variable-temperature NMR (VT-NMR) at −40°C simplifies spectra by slowing ring inversion .
- Comparative analysis : Cross-reference with X-ray crystallography data (if available) or analogous compounds (Table 1) .
Key Methodological Recommendations
- Contradiction analysis : Use tandem LC-MS/NMR to track byproducts during synthesis .
- Biological assays : Pair surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate binding thermodynamics .
- Safety protocols : Follow Combi-Blocks guidelines for spill containment (dry sand) and PPE (nitrile gloves, respirators) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
